molecular formula C15H16F3N3OS B1429708 N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 1357476-68-6

N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No. B1429708
M. Wt: 343.4 g/mol
InChI Key: PUQITTZJAFOSAJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of the compound is C15H16F3N3OS . It has a molecular weight of 343.3672496 . The compound contains a thiazole ring and a pyridine ring, both of which are aromatic .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Alternative Products in One-Pot Reaction

A study by Krauze et al. (2007) discusses the alternative products obtained in a one-pot cyclocondensation involving N-methyl-2-thiocarbamoylacetamide and other compounds. While the primary focus is on the synthesis of N-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-8-carboxamide, it provides insights into the chemical behavior of related compounds, potentially informing the research on N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Krauze et al., 2007).

Antiproliferative Activity of Pyridine Linked Thiazole Derivatives

Alqahtani and Bayazeed (2020) synthesized new pyridine linked thiazole hybrids and studied their antiproliferative activity against various cancer cell lines. This research is relevant for understanding the potential biomedical applications of thiazole derivatives, including N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Alqahtani & Bayazeed, 2020).

Anticancer Agents: 5-Methyl-4-Phenyl Thiazole Derivatives

Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. This study contributes to understanding the anticancer potential of thiazole derivatives, which is relevant for compounds like N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Evren et al., 2019).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Research by Stec et al. (2011) on inhibitors of PI3Kα and mTOR can provide insights into the potential therapeutic applications of related thiazole compounds, including N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Stec et al., 2011).

Synthesis of Pyrazole, Thiazole, and Thiadiazole Derivatives

Dawood et al. (2011) discuss the synthesis of various heterocyclic compounds including thiazole derivatives. Understanding the synthesis process can inform research on N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Dawood, Alsenoussi, & Ibrahim, 2011).

Antibacterial Activity of Pyridinyl/Quinazolinyl/Triazoles

The study by Singh et al. (2010) on the antibacterial activity of certain triazoles offers context for the potential application of similar compounds in antibacterial research (Singh et al., 2010).

Synthesis of Novel Bi-Heterocycles as Anti-Diabetic Agents

Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives for anti-diabetic potential. This research might guide the exploration of similar applications for N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide (Abbasi et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c1-8-12(23-13(20-8)21-9(2)22)10-5-6-19-11(7-10)14(3,4)15(16,17)18/h5-7H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQITTZJAFOSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124620
Record name N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

CAS RN

1357476-68-6
Record name N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357476-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
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N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

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